molecular formula C20H21ClN2O3 B4236069 2-(2-CHLOROPHENOXY)-N-[4-(PIPERIDINOCARBONYL)PHENYL]ACETAMIDE

2-(2-CHLOROPHENOXY)-N-[4-(PIPERIDINOCARBONYL)PHENYL]ACETAMIDE

Cat. No.: B4236069
M. Wt: 372.8 g/mol
InChI Key: KWPVITJBBKOPIS-UHFFFAOYSA-N
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Description

2-(2-CHLOROPHENOXY)-N-[4-(PIPERIDINOCARBONYL)PHENYL]ACETAMIDE is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorophenoxy group, a piperidinylcarbonyl group, and a phenylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-CHLOROPHENOXY)-N-[4-(PIPERIDINOCARBONYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of 2-chlorophenol with chloroacetyl chloride to form 2-chlorophenoxyacetyl chloride. This intermediate is then reacted with 4-(1-piperidinylcarbonyl)aniline under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

2-(2-CHLOROPHENOXY)-N-[4-(PIPERIDINOCARBONYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

2-(2-CHLOROPHENOXY)-N-[4-(PIPERIDINOCARBONYL)PHENYL]ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-CHLOROPHENOXY)-N-[4-(PIPERIDINOCARBONYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, the compound may inhibit bacterial enzymes, while in cancer research, it may interfere with signaling pathways involved in cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(2-chlorophenoxy)acetic acid: A simpler analog with similar structural features but lacking the piperidinylcarbonyl and phenylacetamide groups.

    4-(2-chlorophenoxy)aniline: Another related compound with a different substitution pattern on the phenyl ring.

Uniqueness

2-(2-CHLOROPHENOXY)-N-[4-(PIPERIDINOCARBONYL)PHENYL]ACETAMIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the piperidinylcarbonyl group, in particular, distinguishes it from simpler analogs and contributes to its potential as a versatile research tool and therapeutic agent.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-(2-chlorophenoxy)-N-[4-(piperidine-1-carbonyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O3/c21-17-6-2-3-7-18(17)26-14-19(24)22-16-10-8-15(9-11-16)20(25)23-12-4-1-5-13-23/h2-3,6-11H,1,4-5,12-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWPVITJBBKOPIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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